molecular formula C15H18FN3O2 B11932116 (4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one

(4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one

Cat. No.: B11932116
M. Wt: 291.32 g/mol
InChI Key: GJGGSLDXABLZLP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one typically involves multi-step organic reactions. The starting materials might include fluorinated aromatic compounds and morpholine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, pyridazinone derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives with different substituents. Examples might be:

  • 3-(4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one
  • 3-(3-chloro-4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one

Uniqueness

The uniqueness of (4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one lies in its specific stereochemistry and the presence of the fluoro and morpholine groups, which can significantly influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C15H18FN3O2

Molecular Weight

291.32 g/mol

IUPAC Name

(4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C15H18FN3O2/c1-10-8-14(20)17-18-15(10)11-2-3-13(12(16)9-11)19-4-6-21-7-5-19/h2-3,9-10H,4-8H2,1H3,(H,17,20)/t10-/m1/s1

InChI Key

GJGGSLDXABLZLP-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)F

Canonical SMILES

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.